molecular formula C6H10ClN5 B013485 Desethylatrazine CAS No. 6190-65-4

Desethylatrazine

Cat. No. B013485
CAS RN: 6190-65-4
M. Wt: 187.63 g/mol
InChI Key: DFWFIQKMSFGDCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Desethylatrazine synthesis involves complex organic reactions. A notable method includes the formal [3 + 3] cycloaddition reaction between azides and in situ formed azaoxyallyl cations, providing an efficient pathway to synthesize 1,2,3,4-tetrazines under mild conditions. This method highlights the potential value of such reactions for producing biologically active molecules, including desethylatrazine derivatives (Xiaoying Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of desethylatrazine, like its parent compound atrazine, involves nitrogen-rich rings. Tetrazines, for instance, exhibit a particular coordination chemistry characterized by electron and charge transfer phenomena, with 1,2,4,5-tetrazine derivatives being of particular interest due to their low-lying π* orbital localized at the nitrogen atoms, which is responsible for their unique electronic properties (W. Kaim, 2002).

Chemical Reactions and Properties

Desethylatrazine is involved in various chemical reactions, indicating its reactivity with sulfate radicals, which is a significant factor in environmental degradation processes. Its high reactivity compared to other dealkylated products of chlorotriazine pesticides suggests specific functional groups in desethylatrazine play a crucial role in these interactions (H. Lutze et al., 2015).

Physical Properties Analysis

The physical properties of desethylatrazine, such as solubility and stability, are critical for understanding its behavior in the environment. While specific studies on desethylatrazine's physical properties are rare, the analysis of its parent compound atrazine suggests that similar nitrogen-rich compounds exhibit high density and excellent detonation properties, which might be indicative of desethylatrazine's physical characteristics (Hao Wei et al., 2015).

Scientific research applications

  • Isotope Analysis in Groundwater: A study by Schreglmann et al. (2013) demonstrated the successful measurement of carbon and nitrogen isotope ratios of atrazine and desethylatrazine in groundwater. This provides insights into desethylatrazine degradation at sub-microgram-per-liter concentrations (Schreglmann et al., 2013).

  • Ecotoxicological Assessment: Research by Alberto et al. (2017) found that atrazine, desethylatrazine, and hydroxyatrazine affect the early growth and development of Arabidopsis thaliana through distinct mechanisms, emphasizing the importance of ecotoxicological assessment of xenobiotic contamination in the environment (Alberto et al., 2017).

  • Environmental Stability: A comparative photodegradation study by Peñuela and Barceló (2000) revealed that desethylatrazine has slightly higher stability than atrazine in environmental water samples, explaining its frequent detection in natural waters (Peñuela & Barceló, 2000).

  • Soil Dissipation: Research by Frank, Clegg, and Patni (1991) showed that atrazine and desethylatrazine rapidly dissipate from clay loam soils, with minimal losses in surface runoff waters due to flat topography and conservation tillage (Frank, Clegg, & Patni, 1991).

  • Analysis in Pore Water: A study by Panshin, Carter, and Bayless (2000) developed a method for analyzing atrazine and its degradation products in pore water, revealing their rapid transport and persistence in the vadose zone (Panshin, Carter, & Bayless, 2000).

  • Plasma Analysis: Brzezicki et al. (2003) developed an analytical method for detecting and quantifying atrazine and its chlorinated metabolites in plasma, with high recoveries and validation to 100 ng/mL (Brzezicki et al., 2003).

properties

IUPAC Name

6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
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InChI Key

DFWFIQKMSFGDCQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N)Cl
Source PubChem
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Molecular Formula

C6H10ClN5
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DSSTOX Substance ID

DTXSID5037494
Record name s-Chloroaminoisopropylaminotriazine
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Molecular Weight

187.63 g/mol
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Physical Description

Colorless solid; [MSDSonline], Solid
Record name Desethyl atrazine
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Record name 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine
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Solubility

In distilled water, 3200 mg/L at 22 °C, 3.2 mg/mL at 22 °C
Record name DESETHYL ATRAZINE
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Vapor Pressure

0.0000933 [mmHg]
Record name Desethyl atrazine
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Product Name

Deethylatrazine

Color/Form

Crystals

CAS RN

6190-65-4
Record name Deethylatrazine
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Record name s-Chloroaminoisopropylaminotriazine
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Record name Atrazine-desethyl
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Record name DESETHYL ATRAZINE
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Record name 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine
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Melting Point

136 °C, 135 - 137 °C
Record name DESETHYL ATRAZINE
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Record name 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,640
Citations
M Berg, SR Mueller, RP Schwarzenbach - Analytical chemistry, 1995 - ACS Publications
This paper describes the simultaneous quantification of the herbicides atrazine (AT), simazine (SIM), terbutylazine (TER), propazine (PROP), and prometryne (PROM) and their major …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
JM Montiel-León, SV Duy, G Munoz… - Science of the Total …, 2019 - Elsevier
The herbicide atrazine remains in use in Canada, the United States, and several other countries, while being banned since 2003 in the European Union. A comprehensive quality …
LJ Krutz, SA Senseman, KJ McInnes… - Journal of agricultural …, 2003 - ACS Publications
Adsorption and desorption of atrazine and its metabolites in vegetated filter strip soil (VFS) has not been evaluated, yet these data are needed to predict the transport of these …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
K Schreglmann, M Hoeche, S Steinbeiss… - Analytical and …, 2013 - Springer
… or desethylatrazine-to-atrazine ratios. Contrary to expectations, however, δ 13 C values of desethylatrazine … desethylatrazine degradation. In such a case, the common practice of using …
RO Lopes, PM Pereira, ARB Pereira… - Biocatalysis and …, 2020 - Taylor & Francis
Atrazine is the most common herbicide applied in crops of economic relevance, such as sugar cane, soybean, and corn. Atrazine and its derivatives desethylatrazine (DEA) and …
K Ralston-Hooper, J Hardy, L Hahn, H Ochoa-Acuña… - Ecotoxicology, 2009 - Springer
Little is known about the toxicity of the atrazine (ATRZ) metabolites desethylatrazine (DEA) and deisopropylatrazine (DIA). We evaluated the acute and chronic toxicity of ATRZ, DEA, …
Number of citations: 129 0-link-springer-com.brum.beds.ac.uk
GA Peñuela, D Barceló - Journal of AOAC International, 2000 - academic.oup.com
… higher than that of desethylatrazine. This study shows that desethylatrazine has slightly higher … for the frequent detection of desethylatrazine together with atrazine in natural waters. …
Number of citations: 30 0-academic-oup-com.brum.beds.ac.uk
KJ Ralston‐Hooper, J Adamec… - Journal of applied …, 2011 - Wiley Online Library
Atrazine is one of the most commonly detected contaminants in the US Little information is available on one of atrazine's metabolites, desethylatrazine (DEA). Two‐dimensional gas …
TR Steinheimer, RL Pfeiffer, KD Scoggin - Analytical Chemistry, 1994 - ACS Publications
Supercritical fluid extraction (SFE) using CO2 has been demonstrated as an alternative to polar organic solvents or water for the quantitative removal of atrazine, two of its metabolites, …
Number of citations: 71 0-pubs-acs-org.brum.beds.ac.uk
A Melsbach, D Pittois, M Bayerle… - … in Environmental and …, 2021 - Taylor & Francis
Full article: Isotope fractionation of micropollutants during large-volume extraction: heads-up from a critical method evaluation for atrazine, desethylatrazine and 2,6-dichlorobenzamide …

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